9H-Purine, 2-amino-6-(p-bromobenzylthio)-9-isobutyl-
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Overview
Description
“9H-Purine, 2-amino-6-(p-bromobenzylthio)-9-isobutyl-” is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This particular compound features a bromobenzylthio group and an isobutyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9H-Purine, 2-amino-6-(p-bromobenzylthio)-9-isobutyl-” typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: Begin with a purine derivative.
Substitution Reaction: Introduce the p-bromobenzylthio group via a nucleophilic substitution reaction.
Alkylation: Attach the isobutyl group through an alkylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“9H-Purine, 2-amino-6-(p-bromobenzylthio)-9-isobutyl-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions could modify the functional groups.
Substitution: The bromobenzylthio group can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Organic solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets. For instance:
Molecular Targets: Enzymes or receptors that recognize the purine structure.
Pathways: The compound may influence biochemical pathways related to nucleic acid metabolism or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 9H-Purine, 2-amino-6-(methylthio)-9-isobutyl-
- 9H-Purine, 2-amino-6-(ethylthio)-9-isobutyl-
Uniqueness
“9H-Purine, 2-amino-6-(p-bromobenzylthio)-9-isobutyl-” is unique due to the presence of the p-bromobenzylthio group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
93313-23-6 |
---|---|
Molecular Formula |
C16H18BrN5S |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
6-[(4-bromophenyl)methylsulfanyl]-9-(2-methylpropyl)purin-2-amine |
InChI |
InChI=1S/C16H18BrN5S/c1-10(2)7-22-9-19-13-14(22)20-16(18)21-15(13)23-8-11-3-5-12(17)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H2,18,20,21) |
InChI Key |
XWJSIQFSDCRGHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
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